

In Vitro Characterization of Jak-IN-36: A Technical Guide

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Compound of Interest

Compound Name: *Jak-IN-36*

Cat. No.: *B12372758*

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This technical guide provides a comprehensive overview of the in vitro characterization of **Jak-IN-36**, a novel inhibitor of the Janus kinase (JAK) family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activity of this compound. The information presented herein is based on a compilation of standard methodologies and representative data for compounds of this class.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.^{[1][2][3]} This family consists of four members: JAK1, JAK2, JAK3, and TYK2.^{[1][3]} These kinases are essential for the transduction of signals from a wide array of cytokines and growth factors, which are pivotal in regulating cellular processes such as proliferation, differentiation, survival, and immune responses.^{[3][4]} The signaling cascade initiated by JAK activation is known as the JAK-STAT pathway.^{[1][4]} Dysregulation of the JAK-STAT pathway has been implicated in various diseases, including autoimmune disorders and cancers.^{[2][4]} Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy.

Jak-IN-36 is a potent and selective ATP-competitive inhibitor of the JAK family of kinases. This guide details its in vitro biochemical potency, kinase selectivity, and cellular activity, along with the experimental protocols used for its characterization.

Data Presentation

Biochemical Potency

The inhibitory activity of **Jak-IN-36** was assessed against the four members of the JAK family using a biochemical kinase assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Kinase	Jak-IN-36 IC ₅₀ (nM)
JAK1	5.2
JAK2	8.7
JAK3	1.5
TYK2	55.8

Table 1: Biochemical potency of Jak-IN-36 against JAK family kinases.

Kinase Selectivity Profile

To evaluate the selectivity of **Jak-IN-36**, its inhibitory activity was tested against a panel of representative kinases from different families. The IC₅₀ values are presented in the following table.

Kinase Family	Kinase	Jak-IN-36 IC ₅₀ (nM)
Tyrosine Kinase	SRC	> 10,000
Tyrosine Kinase	LCK	> 10,000
Tyrosine Kinase	EGFR	> 10,000
Serine/Threonine Kinase	AKT1	> 10,000
Serine/Threonine Kinase	CDK2	> 10,000
Serine/Threonine Kinase	MAPK1	> 10,000

Table 2: Selectivity profile of Jak-IN-36 against a panel of non-JAK kinases.

Cellular Activity

The cellular potency of **Jak-IN-36** was determined by its ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines. Additionally, its effect on cell proliferation was assessed in a cell line dependent on JAK-STAT signaling.

Cell Line	Cytokine Stimulant	Phospho-STAT Endpoint	Jak-IN-36 IC50 (nM)
TF-1	IL-2	pSTAT5	25.6
HEL	- (constitutively active)	pSTAT5	30.1

Table 3: Cellular activity of Jak-IN-36 in inhibiting STAT phosphorylation.

Cell Line	Assay Type	Jak-IN-36 IC50 (nM)
TF-1	Cell Proliferation	45.3

Table 4: Anti-proliferative activity of Jak-IN-36.

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of **Jak-IN-36** against JAK1, JAK2, JAK3, and TYK2 was determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay or a similar format.[\[5\]](#)

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[\[5\]](#)
- Substrate peptide (e.g., IRS-1 derived peptide).[\[5\]](#)
- ATP.

- Kinase assay buffer.
- **Jak-IN-36** (or other test compounds).
- ADP-Glo™ Kinase Assay reagents.[5]
- 384-well assay plates.
- Plate reader capable of luminescence detection.

Method:

- A serial dilution of **Jak-IN-36** was prepared in DMSO and then diluted in kinase assay buffer.
- The kinase, substrate peptide, and test compound were added to the wells of a 384-well plate.
- The kinase reaction was initiated by the addition of ATP.
- The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
- The ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal.
- Luminescence was measured using a plate reader.
- The IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Western Blot)

The ability of **Jak-IN-36** to inhibit cytokine-induced STAT phosphorylation in cells was assessed by Western blotting.

Materials:

- TF-1 or other suitable hematopoietic cell lines.
- Cell culture medium (e.g., RPMI-1640) with supplements.[6]
- Cytokine (e.g., IL-2).
- **Jak-IN-36**.
- Lysis buffer.
- Primary antibodies against phosphorylated STAT (pSTAT) and total STAT.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Protein electrophoresis and blotting equipment.

Method:

- Cells were cultured and then starved of growth factors for a defined period.
- The cells were pre-treated with various concentrations of **Jak-IN-36** for 1-2 hours.
- The cells were then stimulated with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
- The cells were harvested and lysed.
- Protein concentration in the lysates was determined.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against pSTAT and total STAT.
- After washing, the membrane was incubated with a secondary antibody.

- The signal was detected using a chemiluminescent substrate and an imaging system.
- Band intensities were quantified to determine the inhibition of STAT phosphorylation.

Cell Proliferation Assay

The anti-proliferative effect of **Jak-IN-36** was evaluated using a cell viability assay, such as the alamarBlue assay.^[6]

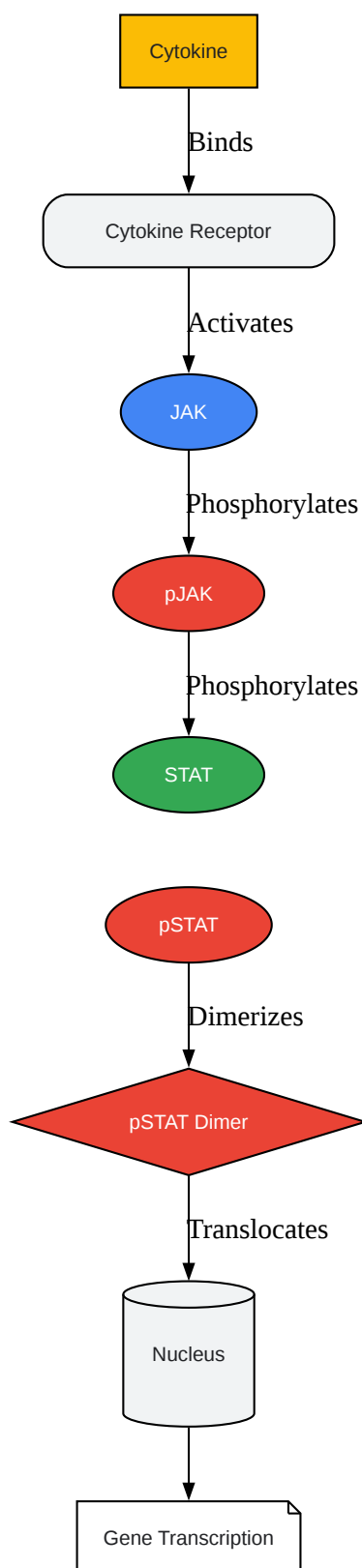
Materials:

- TF-1 or other JAK-STAT dependent cell lines.
- Cell culture medium.
- **Jak-IN-36**.
- alamarBlue (resazurin) reagent.
- 96-well cell culture plates.
- Fluorescence plate reader.

Method:

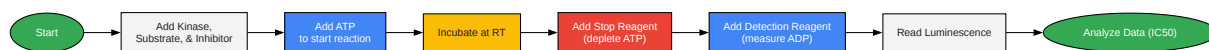
- Cells were seeded in 96-well plates at a predetermined density.
- A serial dilution of **Jak-IN-36** was added to the wells.
- The plates were incubated for a specified period (e.g., 72 hours).
- The alamarBlue reagent was added to each well.
- The plates were incubated for an additional 4-6 hours.
- Fluorescence was measured using a plate reader.
- The IC₅₀ values were calculated from the dose-response curve.

Visualizations



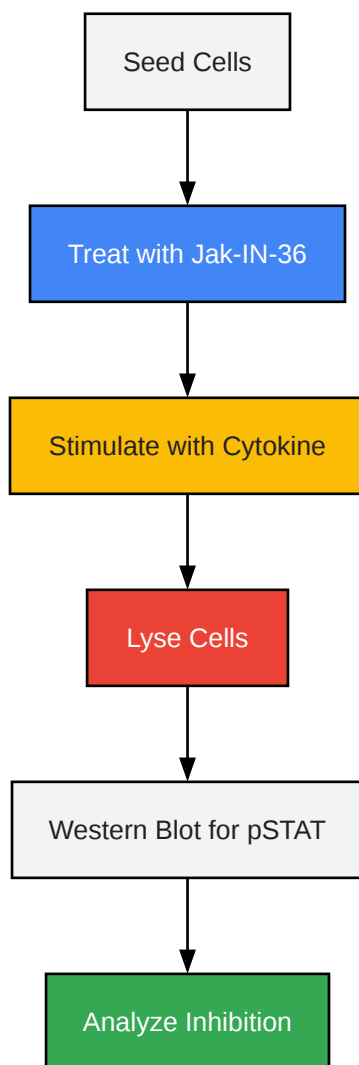
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Caption: The canonical JAK-STAT signaling pathway.



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Caption: Workflow for an in vitro biochemical kinase assay.



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Caption: Workflow for a cell-based phospho-STAT assay.

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